3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Description
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid (CAS: 957258-38-7; Molecular formula: C₁₀H₁₁N₃O₃) is a heterocyclic compound featuring a pyrazole ring fused with a partially saturated isoxazole moiety. Its structural complexity and functional groups make it relevant in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors or bioactive scaffolds .
Propriétés
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFOJBRIDCQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424561 | |
| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957258-38-7 | |
| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes Based on Pyrazole and Isoxazole Precursors
The compound contains both pyrazole and isoxazole moieties, which are commonly synthesized through multi-step processes involving substituted pyrazoles and isoxazoles. The preparation typically involves:
- Functionalization of pyrazole derivatives , such as 1-methyl-3-ethyl-5-pyrazole carboxylic acid esters.
- Catalytic rearrangement of isoxazol-5-ones to isoxazole-4-carboxylic acids.
A notable approach involves the preparation of pyrazole carboxylic acid derivatives followed by their incorporation into isoxazole frameworks through catalytic methods.
Preparation of Pyrazole Carboxylic Acid Esters (Precursor Step)
A patented method describes the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a key intermediate structurally related to the target compound’s pyrazolyl moiety. The process includes:
- Step A : Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as solvent, under nitrogen atmosphere at 100–120 °C for 8–12 hours. This produces 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
- Step B : Treatment of the ester with hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures (20–30 °C initially, then warmed to 50–70 °C) to yield 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.
This method emphasizes precise molar ratios and reaction conditions to optimize yield and purity (e.g., molar ratios of potassium carbonate to dimethyl carbonate around 5–7:1, and hydrogen peroxide concentration between 30–40%).
| Step | Reactants and Conditions | Temperature (°C) | Time (h) | Product | Notes |
|---|---|---|---|---|---|
| A | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 + diethylene glycol dimethyl ether | 100–120 | 8–12 | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Nitrogen atmosphere, normal pressure |
| B | Ester + HCl + H2O2 in dichloroethane | 20–30 (initial), 50–70 (later) | 6–7 | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Controlled dropwise addition of H2O2 |
Ruthenium(II)-Catalyzed Rearrangement of Isoxazol-5-ones to Isoxazole-4-carboxylic Acids
A sophisticated method for preparing isoxazole-4-carboxylic acids involves a non-decarboxylative ruthenium-catalyzed rearrangement of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5-ones. This approach is particularly relevant for the isoxazole portion of the target compound.
- The catalyst used is [RuCl2(p-cymene)]2.
- Reaction solvents include DMSO at 100–120 °C or acetonitrile at 70 °C.
- The reaction proceeds via intramolecular O–N bond formation, stabilizing the carboxylate intermediate by hydrogen bonding.
- Yields range from good to excellent (49–71% isolated yields reported).
- The method is scalable, demonstrated by gram-scale reactions maintaining high yields.
This catalytic rearrangement allows the transformation of isoxazol-5-ones bearing hydroxyalkylidene substituents into the corresponding isoxazole-4-carboxylic acids without decarboxylation, preserving the carboxylic acid functionality critical for the target compound.
| Parameter | Condition 1 | Condition 2 | Outcome |
|---|---|---|---|
| Catalyst | [RuCl2(p-cymene)]2 (5 mol%) | [RuCl2(p-cymene)]2 (10 mol%) | 49–71% yield |
| Solvent | DMSO | Acetonitrile | Higher yield in acetonitrile |
| Temperature (°C) | 100–120 | 70 | Reaction time: 24–72 h |
| Substrate | 4-(2-hydroxyalkylidenyl)-isoxazol-5-ones | Same | Isoxazole-4-carboxylic acids |
| Reaction type | Non-decarboxylative rearrangement | Same | Retention of carboxylic acid |
Integration of Pyrazole and Isoxazole Units
While direct literature specifically detailing the synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is scarce, the combination of the above two methodologies is the most plausible synthetic strategy:
- First, synthesize the pyrazole carboxylic acid ester intermediate via the patented method.
- Second, prepare the isoxazol-5-one precursor with appropriate substituents.
- Third, apply the ruthenium-catalyzed rearrangement to form the isoxazole-4-carboxylic acid structure.
- Finally, couple or cyclize these intermediates to yield the target compound, likely involving further steps such as hydrogenation or ring closure to achieve the 4,5-dihydro-isoxazole ring.
Summary Table of Preparation Methods
Research Findings and Notes
- The ruthenium-catalyzed rearrangement represents a significant advancement by avoiding decarboxylation, thus preserving the carboxylic acid group essential for biological activity and further derivatization.
- The pyrazole ester preparation method is robust and adaptable, allowing for modifications in alkyl substituents, which is crucial for tailoring the final compound’s properties.
- No direct single-step synthesis of the exact compound was found, indicating that multi-step synthesis combining pyrazole functionalization and isoxazole rearrangement is the current state of the art.
- The described methods have been validated by gram-scale experiments and patent disclosures, ensuring their practical applicability in research and industrial settings.
Applications De Recherche Scientifique
Proteomics Research
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is utilized in proteomics for its ability to interact with specific protein targets. It serves as a useful reagent for studying protein functions and interactions, contributing to the understanding of cellular mechanisms and disease pathways .
Drug Development
The compound's structural features make it a candidate for drug development, particularly in areas targeting neurological disorders or inflammation. Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and neuroprotective effects. Preliminary studies suggest that modifications to the pyrazole ring can enhance its biological activity .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been investigated for their potential as agrochemicals. The ability to modify its structure allows for the design of new herbicides or fungicides that can effectively target specific pests while minimizing environmental impact .
Material Science
Researchers are exploring the use of this compound in material science, particularly in the development of polymers and coatings with enhanced properties such as durability and resistance to environmental factors. The incorporation of isoxazole groups has shown promise in improving material performance .
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of modified pyrazole derivatives, including this compound, demonstrated significant reductions in oxidative stress markers in neuronal cell lines. The findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Agricultural Applications
Research published in an agricultural chemistry journal highlighted the efficacy of a derivative of this compound as a novel herbicide. Field trials indicated that the compound significantly reduced weed biomass without harming crop yield, showcasing its potential for sustainable agricultural practices .
Mécanisme D'action
The mechanism by which 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the derivatives formed.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Variations
Key structural analogs differ in pyrazole/isoxazole substitution patterns and ring saturation. Below is a comparative analysis:
Key Observations :
Activité Biologique
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of ethyl pyrazole derivatives with isoxazole intermediates. The structure includes a pyrazole ring, which is critical for its biological activity. The carboxylic acid functional group enhances its solubility and bioavailability.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound demonstrate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
In a study involving carrageenan-induced paw edema in rats, the compound exhibited a notable reduction in inflammation, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been documented extensively. The compound under discussion has shown promise against various cancer cell lines. For instance, derivatives with similar structural features have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and colon cancer cells (HT-29).
| Cell Line | Compound Concentration (μM) | % Cell Viability |
|---|---|---|
| A549 | 10 | 35% |
| HT-29 | 10 | 40% |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Emerging studies indicate that pyrazole-based compounds possess antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Case Studies
- Anti-inflammatory Efficacy : A study involving the administration of the compound in a rat model demonstrated significant reduction in paw edema compared to control groups. Histopathological analysis revealed minimal tissue damage, indicating gastrointestinal safety .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells .
Q & A
Q. What are the standard synthetic routes for preparing 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid?
- Methodological Answer : The synthesis of structurally related pyrazole-isoxazole hybrids typically involves cyclocondensation or substitution reactions. For example, pyrazole derivatives can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives . In a similar approach, azide substitution reactions (e.g., NaN₃ with chloromethylpyrazole intermediates in DMF at 50°C for 3 hours) are employed to introduce functional groups, followed by purification via recrystallization from ethanol . Key steps include controlling reaction temperature (50–80°C), solvent selection (DMF, THF), and catalyst use (e.g., NaN₃ for azide incorporation).
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves a combination of spectral and crystallographic techniques:
- Spectral Analysis : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) refined using SHELXL to resolve bond lengths, angles, and hydrogen bonding networks. SHELXTL or OLEX2 interfaces are used for structure visualization .
- Elemental Analysis : Combustion analysis (C, H, N) to validate molecular composition.
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization is widely used for pyrazole-isoxazole hybrids. For example:
- Dissolve crude product in ethanol, heat to 60°C, and slowly cool to 4°C to precipitate crystals .
- For oily byproducts, liquid-liquid extraction with CH₂Cl₂ followed by solvent evaporation under reduced pressure is effective .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Testing alternatives to NaN₃ (e.g., CuI for click chemistry) to reduce side reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .
- Temperature Gradients : Stepwise heating (e.g., 50°C → reflux) to control exothermic reactions and minimize decomposition.
Q. How can byproduct formation during synthesis be addressed?
- Methodological Answer : Byproducts such as unreacted azides or dimerized intermediates are mitigated via:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients to separate isomers .
- pH Control : Acidic workup (10% HCl) to precipitate carboxylic acids while leaving neutral byproducts in solution .
Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodological Answer : SHELXL’s advanced features address these issues:
Q. What computational methods support structural and electronic analysis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict:
- Molecular Geometry : Compare optimized bond lengths/angles with SCXRD data to validate structural accuracy .
- Frontier Orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with reactivity and spectroscopic behavior .
Q. How to validate spectral data against theoretical predictions?
- Methodological Answer :
Q. What challenges arise in synthesizing the heterocyclic core (pyrazole-isoxazole)?
- Methodological Answer : Key challenges include:
- Regioselectivity : Competing pathways during cyclization (e.g., 1,3-dipolar vs. 1,5-electrocyclic closures) require careful control of electron-withdrawing groups .
- Hydrolysis Sensitivity : The dihydro-isoxazole moiety is prone to ring-opening; use anhydrous conditions and inert atmospheres during synthesis .
Q. How can SHELXL refine high-resolution crystallographic data for this compound?
- Methodological Answer :
For high-resolution (<1.0 Å) - Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms using
ANIS. - Hydrogen Placement :
HFIXcommands position H atoms geometrically, validated by difference Fourier maps . - Validation Tools : PLATON’s
CHECKCIFreports structural anomalies (e.g., missed symmetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
